methanone CAS No. 5317-67-9](/img/structure/B3489858.png)
[4-(4-methoxy-3-methylbenzoyl)phenyl](4-methoxy-3-methylphenyl)methanone
Overview
Description
4-(4-methoxy-3-methylbenzoyl)phenylmethanone is an organic compound with the molecular formula C22H22O3 It is characterized by the presence of two methoxy groups and two methyl groups attached to benzoyl and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-3-methylbenzoyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in the presence of a catalyst like iron (Fe) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Photochemistry
- UV Absorption : The compound is effective in absorbing UV radiation, which allows it to be utilized as a UV filter in sunscreens and cosmetic products. It helps protect skin from harmful UV rays by converting UV radiation into less harmful energy forms.
- Photostability : Studies have shown that compounds like this one can enhance the photostability of polymers and coatings, making them more durable under sunlight exposure.
Pharmaceuticals
- Drug Development : The compound has potential applications in the development of new pharmaceuticals, particularly as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment method that uses light-sensitive compounds to produce reactive oxygen species that can destroy cancer cells.
- Antimicrobial Properties : Research indicates that derivatives of benzophenone may exhibit antimicrobial activity, making them candidates for developing antiseptic formulations.
Material Sciences
- Polymer Additives : The compound is used as an additive in polymer formulations to improve mechanical properties and thermal stability. Its incorporation can enhance the performance of plastics and elastomers.
- Coatings and Inks : It serves as a photoinitiator in UV-curable coatings and inks, facilitating rapid curing processes essential for high-speed printing technologies.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
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Photodynamic Therapy Research :
- A study published in Photochemistry and Photobiology demonstrated that derivatives of benzophenone, including this compound, effectively induced cell death in cancer cell lines when activated by light exposure.
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Sunscreen Formulation :
- Research conducted by dermatological scientists highlighted how incorporating this compound into sunscreen formulations significantly improved protection against UVA radiation while maintaining skin compatibility.
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Polymer Stability :
- An investigation into the use of this compound as a stabilizer for polycarbonate materials showed enhanced resistance to UV degradation, extending the lifespan of products made from these materials.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-3-methylbenzoyl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxybenzoyl)phenylmethanone
- 4-(4-methylbenzoyl)phenylmethanone
- 4-(4-methoxy-3-methylbenzoyl)phenylmethanone
Uniqueness
Compared to similar compounds, 4-(4-methoxy-3-methylbenzoyl)phenylmethanone is unique due to the presence of both methoxy and methyl groups on the benzoyl and phenyl rings. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-(4-methoxy-3-methylbenzoyl)phenylmethanone, a derivative of benzophenone, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Molecular Weight : 286.34 g/mol
- CAS Number : Not specified in the search results.
The biological activity of 4-(4-methoxy-3-methylbenzoyl)phenylmethanone is primarily attributed to its interaction with various cellular pathways. Research indicates that compounds with similar structures often exhibit:
- Antiviral Properties : Many benzophenone derivatives have shown potential against viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
- Anti-inflammatory Effects : Some studies suggest that benzophenone derivatives can modulate inflammatory pathways, potentially reducing inflammation in various models .
Antiviral Activity
A study on N-phenylbenzamide derivatives, which include similar structures to our compound, demonstrated significant antiviral effects against HBV. The compound IMB-0523 (a derivative) exhibited an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . These findings suggest that our compound may possess comparable antiviral properties.
Compound | IC50 (Wild-type HBV) | IC50 (Drug-resistant HBV) | SI (Selectivity Index) |
---|---|---|---|
IMB-0523 | 1.99 µM | 3.30 µM | 58 |
Lamivudine (3TC) | 7.37 µM | >440 µM | - |
Antioxidant Activity
Research on similar compounds indicates that those with methoxy substitutions often exhibit enhanced antioxidant properties. For instance, studies have shown that 4-methoxy-3-methylbenzophenone demonstrates significant free radical scavenging activity in vitro .
Case Studies
- Hepatitis B Virus Inhibition : In a controlled laboratory setting, the derivative IMB-0523 was tested on HepG2.2.15 cells, showing a marked reduction in HBV DNA levels after treatment with varying concentrations over six days. The study concluded that the compound's mechanism involves increasing A3G levels within cells, thereby inhibiting HBV replication .
- Antioxidant Effects in Cellular Models : A study evaluating the antioxidant capacity of methoxy-substituted benzophenones demonstrated protective effects against oxidative stress-induced cell damage in neuronal cell lines . This suggests potential neuroprotective applications for compounds like 4-(4-methoxy-3-methylbenzoyl)phenylmethanone.
Properties
IUPAC Name |
[4-(4-methoxy-3-methylbenzoyl)phenyl]-(4-methoxy-3-methylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-15-13-19(9-11-21(15)27-3)23(25)17-5-7-18(8-6-17)24(26)20-10-12-22(28-4)16(2)14-20/h5-14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIXJWKSCUIEGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)OC)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361351 | |
Record name | (1,4-Phenylene)bis[(4-methoxy-3-methylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5317-67-9 | |
Record name | (1,4-Phenylene)bis[(4-methoxy-3-methylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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